molecular formula C12H16N2O2 B122025 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 148436-13-9

4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B122025
CAS No.: 148436-13-9
M. Wt: 220.27 g/mol
InChI Key: IQCQAUGHRIVTBI-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with an aminomethyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxy-substituted benzene derivative reacts with the pyrrolidinone ring.

    Aminomethylation: The aminomethyl group is introduced through a reductive amination reaction, where a suitable aldehyde or ketone precursor reacts with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group, forming a pyrrolidinol derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of pyrrolidinol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include signal transduction pathways, metabolic pathways, or neurotransmitter systems.

Comparison with Similar Compounds

    4-Aminomethyl-1-(4-hydroxy-phenyl)-pyrrolidin-2-one: Similar structure but with a hydroxy group instead of a methoxy group.

    4-Aminomethyl-1-(4-methyl-phenyl)-pyrrolidin-2-one: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity and potentially improve its ability to cross biological membranes.

Properties

IUPAC Name

4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-4-2-10(3-5-11)14-8-9(7-13)6-12(14)15/h2-5,9H,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCQAUGHRIVTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933406
Record name 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148436-13-9
Record name 4-Aminomethyl-1-(4-methoxyphenyl)-2-pyrrolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148436139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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